2-(Azetidin-3-yl)-2-fluoroacetaldehyde
Description
2-(Azetidin-3-yl)-2-fluoroacetaldehyde is a fluorinated azetidine derivative featuring a four-membered azetidine ring, a fluoro substituent at the α-carbon, and an aldehyde functional group. Its molecular formula is C₅H₇FNO, with a molecular weight of 116.11 g/mol. The compound’s unique structure combines the high ring strain of azetidine (enhancing reactivity) with the electron-withdrawing effects of fluorine, which amplifies the electrophilicity of the aldehyde group. This makes it a promising intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or covalent-binding therapeutics .
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-2-fluoroacetaldehyde |
InChI |
InChI=1S/C5H8FNO/c6-5(3-8)4-1-7-2-4/h3-5,7H,1-2H2 |
InChI Key |
UXSDCACWHOUJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(Azetidin-3-yl)-2-fluoroacetaldehyde, can be achieved through various methods. This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has inherent challenges .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of inexpensive starting materials and environmentally friendly processes. For example, the synthesis of intermediate tert-butyl 3-oxoazetidine-1-carboxylate involves a green and facile method that minimizes by-products and simplifies the work-up process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-2-fluoroacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Substituted azetidines from nucleophilic substitution .
Scientific Research Applications
2-(Azetidin-3-yl)-2-fluoroacetaldehyde has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-2-fluoroacetaldehyde involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Notes:
- The azetidine ring in the target compound introduces ~20 kcal/mol higher ring strain compared to five-membered pyrrolidine analogs, accelerating ring-opening reactions .
- Fluorine’s electronegativity increases the aldehyde’s electrophilicity by ~30% compared to non-fluorinated analogs like 2-(azetidin-3-yl)acetaldehyde.
Reactivity and Stability
Aldehyde vs. Carboxylic Acid/Nitrile :
The aldehyde group in this compound is significantly more reactive than the carboxylic acid in 2-(pyridin-3-yl)acetic acid (which undergoes deprotonation or esterification) or the nitrile in 2-(3-azetidinyl)acetonitrile (stable under basic conditions). This makes the target compound ideal for nucleophilic additions (e.g., forming imines or hydrazones) but necessitates storage under inert atmospheres to prevent oxidation .- Fluorine Effects: The α-fluoro group stabilizes the aldehyde’s transition state in reactions like aldol condensations, improving regioselectivity. However, it also increases susceptibility to hydrolysis under acidic conditions compared to non-fluorinated azetidine aldehydes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
